Technegas
Description
Properties
CAS No. |
112263-77-1 |
|---|---|
Molecular Formula |
C8H14BrNO |
Synonyms |
Technegas |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
- Pulmonary Embolism Diagnosis
- Chronic Thromboembolic Pulmonary Hypertension
- Asthma and Chronic Obstructive Pulmonary Disease (COPD)
- Innovative Imaging Techniques
Comparative Studies
A pivotal study compared the effectiveness of this compound with xenon-133 in a cohort of patients. The results demonstrated a strong positive correlation between relative lung ventilation percentages obtained from both imaging techniques (correlation coefficient , ) indicating that this compound is non-inferior to xenon-133 for measuring pulmonary ventilatory distribution .
Technical Characteristics
| Characteristic | This compound | Xenon-133 |
|---|---|---|
| Particle Size | <500 nm | Gas with larger molecular size |
| Production Method | Heating technetium-99m in carbon | Radioactive gas |
| Inhalation Efficiency | High diffusion to lung periphery | Limited penetration |
| Safety Profile | Lower risk of aerosol exposure | Higher risk due to gas behavior |
Case Studies
- Case Study on Asthma Management
- Study on COPD Patients
Chemical Reactions Analysis
Core Reduction Reaction Mechanism
The fundamental reaction involves the reduction of pertechnetate (TcO₄⁻) to metallic technetium (Tc⁰) via carbon at extreme temperatures (2,750°C). Key steps include:
Stage 1: Drying (70°C)
-
Aqueous Na⁹⁹ᵐTcO₄ in saline evaporates, leaving a dry residue of Na⁹⁹ᵐTcO₄ and NaCl on the graphite crucible .
Stage 2: High-Temperature Reduction (2,750°C)
Atmospheric and Compositional Influences
Key Findings :
-
X-ray photoelectron spectroscopy confirms Tc⁰ in argon-derived particles (binding energy shift: 261.8 eV) .
-
Oxygen contamination converts Tc⁰ to Tc(VII) oxides/hydroxides, altering aerosol behavior .
Nanoparticle Formation Dynamics
Structural Analysis :
-
Shell : 1–5 graphitic carbon layers (0.34 nm interlayer spacing) .
-
Agglomeration : Particles cluster into 100–177 nm aggregates in argon .
Yield Optimization :
-
70–86% of initial ⁹⁹ᵐTc converts to inhalable this compound .
-
Losses occur via chamber wall deposition (≤30%) and residual crucible retention (≈25%) .
Reaction Byproducts and Impurities
Analytical Validation
Spectroscopic Evidence :
-
Mass Spectrometry : Dominant peaks at m/z 164 (TcO₃(OH)⁺) and 182 (TcO₂(OH)₃⁺) in oxygen-contaminated systems .
-
Thermogravimetry : Mass loss correlates with TcO₄⁻ → Tc⁰ conversion at >850°C .
Imaging Correlation :
-
90% of ⁹⁹ᵐTc activity associates with carbon-encapsulated particles , enabling uniform lung deposition .
This synthesis of multi-source data clarifies this compound' reaction pathways and validates its reproducibility under standardized protocols .
Comparison with Similar Compounds
Clinical Findings :
- In a study of 196 patients, this compound produced superior diagnostic images compared to xenon-133, with reduced central airway signaling and faster procedure times .
- Krypton-81m requires specialized ventilation systems, whereas this compound is portable and easier to administer . However, this compound may yield more nondiagnostic results (33% vs. 66% false positives in PE detection) .
Comparison with Aerosol Agents: ⁹⁹ᵐTc-DTPA
Particle Dynamics and Deposition
Research Insights :
- A study of 76 patients demonstrated this compound’ superior peripheral lung penetration (permeability index: 0.94 vs. 0.88 for ⁹⁹ᵐTc-DTPA) .
- ⁹⁹ᵐTc-DTPA’s larger droplets lead to nonuniform deposition in obstructive airways, reducing diagnostic accuracy .
Comparison with Perthis compound
Perthis compound, a derivative of this compound, is generated in an oxygen/argon mixture, producing technetium oxides instead of metallic Tc-carbon nanoparticles .
Physiological Differences :
- Perthis compound clears faster from lungs (half-time: 2.5 min vs. 10.1 min for modified this compound), making it suitable for assessing pulmonary permeability .
Comparison with Emerging Agents: ⁶⁸Ga-Labelled Carbon Nanoparticles
⁶⁸Ga-labelled carbon nanoparticles, produced using this compound generators, are being explored for PET/CT ventilation imaging.
| Parameter | This compound | ⁶⁸Ga-Labelled Nanoparticles |
|---|---|---|
| Radionuclide | ⁹⁹ᵐTc | ⁶⁸Ga |
| Imaging Modality | SPECT | PET/CT |
| Particle Structure | Hexagonal Tc-carbon platelets | Similar hexagonal structure |
Data Tables
Table 1: Key Clinical Studies Comparing this compound with Alternatives
Table 2: Advantages and Limitations of this compound
| Advantages | Limitations |
|---|---|
| Rapid imaging (<20 minutes) | Not FDA-approved |
| Low radiation dose | Aggregation in liquid samples |
| Superior peripheral deposition | Higher nondiagnostic rates vs. ⁸¹ᵐKr |
Q & A
Q. What distinguishes Technegas from traditional ventilation agents like ⁸¹mKr in pulmonary imaging?
this compound, a ⁹⁹mTc-labeled carbon nanoparticle aerosol, offers superior alveolar penetration due to its hydrophobic, ultrafine particle size (~5–30 nm) and resistance to airway clearance . Unlike gaseous ⁸¹mKr, this compound provides stable deposition for SPECT imaging, enabling prolonged studies without rapid exhalation. Methodologically, its production involves high-temperature arc ablation (2,750°C) of ⁹⁹mTc-pertechnetate within a graphite crucible under argon, generating nanoparticles ideal for deep lung penetration .
Q. What standardized protocols ensure reproducibility in this compound production for experimental studies?
Key steps include:
Crucible preparation : Use 0.17 mL of ⁹⁹mTc-sodium pertechnetate to avoid overflow.
Simmer phase : Evaporate liquid at 70°C for 6 minutes under ultrapure argon.
Combustion cycle : Apply alternating-current arc for 15 seconds to ablate graphite and ⁹⁹mTc.
Patient inhalation : Ensure a practice run to optimize breathing technique . Deviations in argon purity or crucible volume significantly alter particle size and biodistribution.
Q. How is this compound’ pulmonary deposition quantified in pharmacokinetic studies?
Researchers use gamma camera imaging to measure %ID (percent injected dose) in organs over 24 hours. For example, 90.29% of this compound deposits in the lungs at 1 minute post-inhalation, with 81.44% retained after 24 hours . Serum and urine samples are analyzed via paper chromatography to distinguish this compound nanoparticles from free ⁹⁹mTc-pertechnetate, ensuring accurate biodistribution metrics .
Advanced Research Questions
Q. How do variations in this compound particle size impact experimental outcomes in obstructive lung disease models?
Particle size heterogeneity (5–200 nm) can skew ventilation-perfusion (V/Q) mismatch ratios. In obstructive lung studies, smaller particles (<30 nm) penetrate deeper but may aggregate in narrowed airways, confounding SPECT results. Researchers mitigate this by standardizing argon flow rates during combustion and validating particle size via electron microscopy pre-inhalation .
Q. What methodologies resolve contradictions in this compound’ systemic absorption reported across studies?
Discrepancies arise from differing detection limits in serum assays. While some studies report negligible systemic absorption (<2%ID in blood), others detect ⁹⁹mTc-pertechnetate in serum peaks at 10–20 minutes post-inhalation (2.39 ± 1.10 MBq/L) . To reconcile this, use dual-isotope SPECT/CT co-registration to differentiate pulmonary vs. systemic signals and apply compartmental modeling for pharmacokinetic analysis .
Q. How can researchers optimize this compound protocols for translational studies in animal models?
Modify inhalation chambers to control tidal volume and respiratory rate in rodents. Key parameters:
Methodological Challenges and Solutions
Q. What statistical approaches are robust for analyzing this compound SPECT data in heterogeneous patient cohorts?
Bland-Altman analysis and Wilcoxon signed-rank tests are preferred for paired comparisons (e.g., this compound vs. ⁹⁹mTc-DTPA). For example, in obstructive lung studies, this compound shows superior V/Q correlation (r = 0.92 vs. 0.76 for DTPA), but requires non-parametric tests due to non-normal distribution . Use mixed-effects models to account for intra-patient variability in longitudinal studies.
Q. How can researchers address ethical and safety concerns in this compound studies involving human volunteers?
- Radiation safety : Limit administered activity to <50 MBq, adhering to ALARA principles.
- Informed consent : Disclose potential ⁹⁹mTc-pertechnetate renal excretion (18.75 ± 6.62%ID in urine at 24 hours) .
- Biosampling : Collect serum/urine ≤24 hours post-inhalation to minimize participant burden.
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
